

Application Notes and Protocols for SAR103168 in AML Cell Lines

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Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841

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Introduction

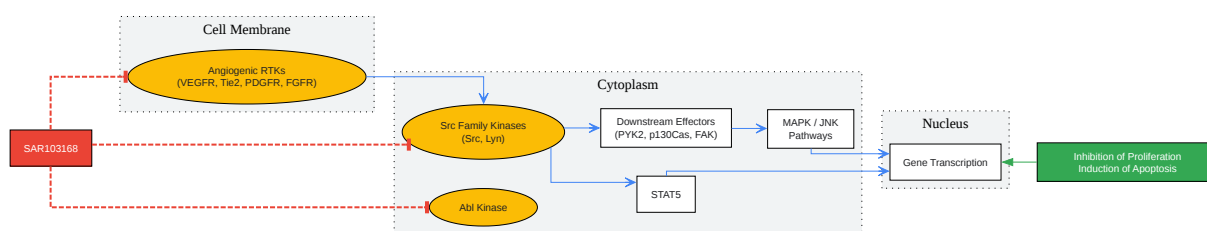
SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor with significant preclinical activity against Acute Myeloid Leukemia (AML).[1][2] It primarily functions as a powerful Src kinase family inhibitor, also targeting Abl kinase and a range of angiogenic receptor kinases such as VEGFR, Tie2, PDGFR, and FGFR.[2] Preclinical studies have demonstrated that **SAR103168** can inhibit proliferation and induce apoptosis in AML cell lines at nanomolar concentrations.[1][2] Its anti-leukemic effects have been observed to be independent of FLT3 mutation status, suggesting a broad potential applicability across different AML subtypes.[2] Furthermore, **SAR103168** has shown efficacy in animal models, where it impairs tumor growth and can induce regression of human AML xenografts.[1][2] A Phase I clinical trial was initiated for patients with refractory or relapsed AML and high-risk myelodysplastic syndromes; however, it was terminated early due to high pharmacokinetic variability, and therefore, its clinical efficacy remains to be fully determined.[1]

These application notes provide a summary of the mechanism of action of **SAR103168** and detailed protocols for evaluating its efficacy in AML cell lines.

Mechanism of Action and Signaling Pathways

SAR103168 exerts its anti-leukemic effects by inhibiting the kinase activity of several key proteins involved in cancer cell proliferation, survival, and angiogenesis. As a potent Src

inhibitor, with an IC₅₀ of 0.65 ± 0.02 nM, it effectively blocks the auto-phosphorylation of the Src kinase domain.[2] This leads to the dose-dependent inhibition of Src, Lyn, and their downstream signaling pathways, including PYK2, P-130CAS, FAK, JNK, and MAPK.[2] Additionally, **SAR103168** has been shown to inhibit the phosphorylation of STAT5 in KG-1 AML cells and in fresh cells from AML patients, a critical pathway for leukemic cell survival.[2]



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Caption: Signaling pathways inhibited by **SAR103168** in AML cells.

Data Presentation

While specific IC₅₀ values for **SAR103168** in a comprehensive panel of AML cell lines are not readily available in the public domain, preclinical data indicates that it inhibits the proliferation of various AML cell lines at nanomolar concentrations.[1][2] The following tables present illustrative data based on these descriptions to guide researchers in their experimental design and data interpretation.

Table 1: Illustrative IC₅₀ Values of **SAR103168** in AML Cell Lines

| Cell Line | Subtype | FLT3 Status | Illustrative IC50 (nM) for Proliferation Inhibition (72h) |
|-----------|-----------------------|-------------|---|
| KG-1 | Myeloblast | WT | 15 |
| EOL-1 | Eosinophilic Leukemia | - | 25 |
| Kasumi-1 | Myeloblast | WT | 30 |
| CTV1 | Myeloblast | - | 20 |

Table 2: Illustrative Apoptosis Induction by **SAR103168** in KG-1 Cells (48h)

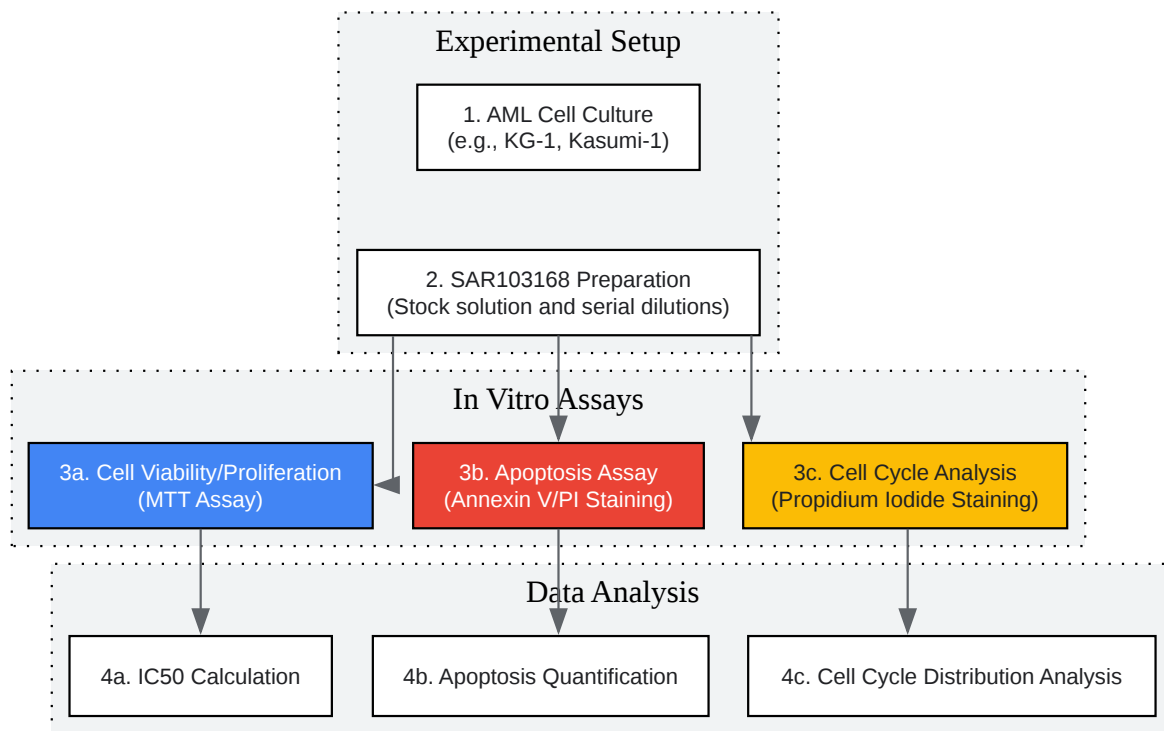
| Treatment | Concentration (nM) | Early Apoptosis (% Annexin V+/PI-) | Late Apoptosis (% Annexin V+/PI+) | Total Apoptosis (%) |
|-----------------|--------------------|------------------------------------|-----------------------------------|---------------------|
| Vehicle Control | 0 | 3.5 | 2.1 | 5.6 |
| SAR103168 | 10 | 15.2 | 5.8 | 21.0 |
| SAR103168 | 50 | 35.8 | 12.5 | 48.3 |
| SAR103168 | 100 | 50.1 | 22.7 | 72.8 |

Table 3: Illustrative Cell Cycle Analysis of Kasumi-1 Cells Treated with **SAR103168** (24h)

| Treatment | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|-----------------|--------------------|-----------------|-------------|----------------|
| Vehicle Control | 0 | 45.2 | 38.5 | 16.3 |
| SAR103168 | 25 | 65.8 | 20.1 | 14.1 |
| SAR103168 | 50 | 75.3 | 12.6 | 12.1 |

Experimental Protocols

The following are detailed protocols for assessing the in vitro efficacy of **SAR103168** in AML cell lines.



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References

- 1. Phase I trial of SAR103168, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes - PMC

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- 2. SAR103168: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
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